molecular formula C9H6FN B1646437 2-Fluoro-4-vinylbenzonitrile

2-Fluoro-4-vinylbenzonitrile

Cat. No. B1646437
M. Wt: 147.15 g/mol
InChI Key: CDFHUTBMTPIJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-vinylbenzonitrile is a useful research compound. Its molecular formula is C9H6FN and its molecular weight is 147.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-vinylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-vinylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Fluoro-4-vinylbenzonitrile

Molecular Formula

C9H6FN

Molecular Weight

147.15 g/mol

IUPAC Name

4-ethenyl-2-fluorobenzonitrile

InChI

InChI=1S/C9H6FN/c1-2-7-3-4-8(6-11)9(10)5-7/h2-5H,1H2

InChI Key

CDFHUTBMTPIJTK-UHFFFAOYSA-N

SMILES

C=CC1=CC(=C(C=C1)C#N)F

Canonical SMILES

C=CC1=CC(=C(C=C1)C#N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-(4-cyano-3-fluorophenyl)ethyl methanesulfonate (35.0 g, 144 mmol) and triethylamine (50 mL) in DCM (200 mL) was added DBU (50 mL) dropwise to at 0° C. After stirring at room temperature overnight, the solution was diluted with DCM, washed with 1 N HCl and brine, and dried over anhydrous sodium sulphate and concentrated. The residue was purified by column chromatography to give 4-ethenyl-2-fluorobenzonitrile. 1H-NMR (400 MHz, CDCl3) δ ppm 7.53˜7.57 (m, 1H), 7.20˜7.26 (m, 2H), 6.64˜6.71 (m, 1H), 5.48˜5.90 (m, 2H).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-2-fluorobenzonitrile (4.92 g, 0.0246 mol), vinyltributyltin (0.78 g, 0.246 mol), and tetrakistriphenylphosphine (0.67 g, 0.58 mmol) in 250 mL of toluene was refluxed under nitrogen overnight. The solvent was evaporated and the residue was flash chromatographed on silica gel with heptane:CH2Cl2 (1:1) to pure CH2Cl2. A colourless oil was obtained that crystallised. Yield: 3.0 g (82%).
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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